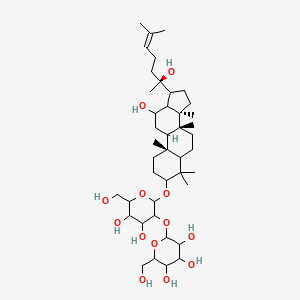
20(S)-Propanaxadiol;S-ginsenoside Rg3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20(S)-Propanaxadiol, also known as S-ginsenoside Rg3, is a naturally occurring compound found in the roots of Panax ginseng. It belongs to the class of ginsenosides, which are triterpene saponins known for their diverse pharmacological activities. Ginsenosides have been used in traditional medicine for centuries, particularly in East Asia, for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 20(S)-Propanaxadiol involves the steaming and drying of white ginseng. The process includes steaming the ginseng in a hermetically sealed container at 98°C for 30 hours, followed by drying, and then further steaming for another 30-45 hours . This method selectively increases the content of ginsenosides, including 20(S)-Rg3.
Industrial Production Methods: Industrial production of 20(S)-Propanaxadiol typically involves the use of enzymatic biotransformation. For instance, the transformation of ginsenoside extracts into 20(S)-Rg3 can be achieved using specific enzymes such as α-1,6-l-arabinofranosidase and β-glucosidase . This method ensures a high yield of the desired compound.
化学反応の分析
Types of Reactions: 20(S)-Propanaxadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used to induce oxidative stress in studies involving 20(S)-Rg3.
Reduction: Reducing agents such as sodium borohydride can be used to modify the compound’s structure.
Substitution: Acidic conditions, such as the use of formic acid, can facilitate the transformation of ginsenosides.
Major Products: The major products formed from these reactions include various stereoisomers and derivatives of ginsenosides, such as 20®-Rg3, Rk1, and Rg5 .
科学的研究の応用
20(S)-Propanaxadiol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of ginsenosides.
Medicine: 20(S)-Rg3 exhibits significant anticancer properties, particularly against lung cancer and triple-negative breast cancer It also has potential therapeutic effects in treating age-related macular degeneration and myocardial ischemia/reperfusion injury
作用機序
The mechanism of action of 20(S)-Propanaxadiol involves multiple molecular targets and pathways:
Molecular Targets: It targets epidermal growth factor receptor (EGFR), Ras/Raf/MEK/ERK pathway, and aquaporin 1 (AQP1) water channel
Pathways Involved: The compound modulates cell cycle regulators (CDKs and cyclins), tumor suppressors (p53 and p21), and apoptotic mediators (Bcl-2, caspases) It also influences inflammatory response molecules such as NF-κB and COX-2.
類似化合物との比較
20(S)-Propanaxadiol is unique among ginsenosides due to its specific stereochemistry and potent biological activities. Similar compounds include:
20®-Propanaxadiol: A stereoisomer with different biological effects, such as inhibiting cancer cell invasion and metastasis.
Ginsenoside Rk1 and Rg5: These compounds are also derived from ginseng and exhibit similar pharmacological properties
Ginsenoside Rh2: Known for its anticancer and immunomodulatory effects.
特性
分子式 |
C42H72O13 |
|---|---|
分子量 |
785.0 g/mol |
IUPAC名 |
2-[4,5-dihydroxy-2-[[(8R,10R,14R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41+,42-/m0/s1 |
InChIキー |
RWXIFXNRCLMQCD-GMTINJNOSA-N |
異性体SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















